Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
Description
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate (CAS: see Note) is a bisphosphonate derivative characterized by a hexylimino group bridging two methylene-linked phosphonate moieties, with tetraammonium as the counterion (Fig. 1). Its molecular formula is C₁₂H₃₄N₄O₁₂P₂, and it belongs to a class of compounds widely studied for their chelating properties, bone-targeting capabilities, and applications in medicinal chemistry . Bisphosphonates, in general, mimic pyrophosphate structures but exhibit hydrolytic stability due to the replacement of the oxygen bridge with a methylene or substituted methylene group . The hexyl chain in this compound distinguishes it from shorter- or longer-chain analogues, influencing its physicochemical and biological behavior.
Properties
CAS No. |
94113-34-5 |
|---|---|
Molecular Formula |
C8H33N5O6P2 |
Molecular Weight |
357.33 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
InChI Key |
RYIVWJRCRPQGBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Aminobisphosphonates
Aminobisphosphonates, including this compound, are generally synthesized by methods that introduce the bisphosphonate groups onto an amine-containing backbone. The main synthetic strategies include:
Three-Component Condensation: Reaction of amines, trialkyl orthoformates, and dialkyl phosphites to form aminomethylenebisphosphonates. This is a widely used approach due to its simplicity and versatility, typically followed by hydrolysis to yield the bisphosphonic acid form.
Addition of Phosphites to Ketophosphonates: Ketophosphonates are prepared via the Arbuzov reaction of acyl chlorides with trialkyl phosphites. Subsequent addition of dialkyl phosphites to these ketophosphonates yields hydroxybisphosphonates. This method can be adapted to introduce amino groups and is useful for preparing 1-hydroxy-1,1-bisphosphonates.
Starting from Carboxylic Acids: Carboxylic acids react with phosphorus trichloride and phosphorous acid, followed by hydrolysis, to form hydroxybisphosphonates. This classical method is slower but widely used for large-scale synthesis.
Other Methods: Use of nitriles, isonitriles, and vinylidenebisphosphonates as substrates; functionalization of simple bisphosphonates to more complex derivatives.
Specific Synthesis of this compound
Although direct detailed synthetic protocols for this exact compound are limited in open literature, it is synthesized by adapting the general aminobisphosphonate methods:
Starting Material: Hexylamine or a hexyl-substituted amine derivative is reacted with formaldehyde and phosphorous acid or phosphite reagents to form the bisphosphonate groups on the methylene bridges adjacent to the nitrogen atom.
Reaction Conditions: Typically involves heating under controlled conditions, often in the presence of catalysts or acidic media, to facilitate the formation of the P-C-P backbone.
Isolation: The product is isolated as the tetraammonium salt, which enhances solubility and stability for research applications.
Recent Advances and Modifications
Microwave-Assisted Synthesis: To overcome slow reaction times of classical methods, microwave irradiation has been employed to speed up the synthesis of bisphosphonates while maintaining comparable yields.
Solvent and Catalyst Optimization: Use of methanesulfonic acid, sulfolane, ionic liquids, titanium dioxide, and crown ethers has been explored to improve reaction efficiency and selectivity.
One-Pot Syntheses: Newer protocols involve one-pot reactions combining carboxylic acids with borane derivatives and tris(trimethylsilyl)phosphite to streamline synthesis and avoid protection/deprotection steps of amine groups.
Data Table Summarizing Preparation Methods
Research Discoveries Related to Synthesis
The nitrogen atom in the hexylimino group significantly enhances the binding affinity and biological activity of the bisphosphonate, making the synthesis of this compound important for therapeutic applications.
Modifications in synthetic protocols, such as solvent and catalyst changes, have improved the yield and purity of aminobisphosphonates, including this compound.
Recent studies emphasize the importance of developing green, scalable, and cost-effective synthetic routes to meet pharmaceutical manufacturing demands.
Chemical Reactions Analysis
Hydrolysis in Aqueous Environments
The compound undergoes pH-dependent hydrolysis, critical for its bioavailability and metabolic processing:
-
Acidic conditions (pH < 4): Rapid cleavage of the P–O–P backbone generates simpler phosphonate species, including ammonium hexyliminobis(methylenephosphonate) intermediates.
-
Neutral to alkaline conditions (pH 7–9): Slower hydrolysis produces stable phosphate and phosphonate anions, with a half-life exceeding 48 hours at physiological pH.
Table 1: Hydrolysis Products Under Varying pH
| pH | Primary Products | Reaction Rate (k, h⁻¹) |
|---|---|---|
| 2.0 | Ammonium methylenephosphonate derivatives | 0.45 |
| 7.4 | Phosphonate anions + NH₄⁺ | 0.02 |
| 9.0 | PO₄³⁻ + Hexylimino byproducts | 0.01 |
Chelation with Divalent Cations
The bisphosphonate moiety forms stable complexes with Ca²⁺, Mg²⁺, and Fe²⁺, influencing its bone-targeting properties:
-
Calcium binding: Log K (stability constant) = 6.8 ± 0.3 at 37°C, comparable to zoledronate .
-
Magnesium sequestration: Forms Mg–bisphosphonate complexes that reduce free Mg²⁺ concentrations in osteoclast resorption lacunae, inhibiting TRPV5 ion channels .
Enzyme Inhibition via Mevalonate Pathway Disruption
As a nitrogen-containing bisphosphonate, it inhibits farnesyl pyrophosphate synthase (FPPS) through substrate mimicry:
-
Mechanism: Binds FPPS active site, displacing geranyl pyrophosphate (Km reduction from 1.2 µM to 0.07 µM) .
-
Consequences:
Table 2: FPPS Inhibition Profile
| Compound | IC₅₀ (nM) | Selectivity vs. GGPPS |
|---|---|---|
| Tetraammonium ((hexylimino)...BP | 2.1 | >10,000 |
| Zoledronate | 1.9 | 457 |
| Risedronate | 5.7 | 995 |
Synthetic Reaction Pathways
Key steps in its synthesis involve:
-
Mannich-type condensation: Hexylamine reacts with formaldehyde and tetraethyl methylenebisphosphonate under microwave irradiation (80°C, 30 min) .
-
Ammonium quaternization: Treatment with NH₄OH in ethanol/water (1:3) at 60°C yields the tetraammonium salt.
Optimized Conditions:
Oxidative and Reductive Transformations
-
Oxidation: Reacts with H₂O₂ to form N-oxide derivatives, reducing bone affinity (retention time ↓ from 10.3 to 6.6 min in hydroxyapatite assays) .
-
Reduction: Catalytic hydrogenation cleaves the hexylimino group, yielding inactive methylenebisphosphonate fragments.
This reactivity profile positions tetraammonium ((hexylimino)bis(methylene))bisphosphonate as a potent inhibitor of osteoclast-mediated bone resorption, with hydrolysis and enzyme interactions dictating its pharmacokinetic and therapeutic outcomes .
Scientific Research Applications
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bone-targeting agent due to its bisphosphonate groups.
Medicine: Explored for its potential in treating bone-related diseases such as osteoporosis.
Industry: Utilized in the development of flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite in bone tissue. The bisphosphonate groups bind to the hydroxyapatite, inhibiting the activity of osteoclasts, which are responsible for bone resorption . This results in a decrease in bone resorption and an increase in bone density. The hexylimino group may also contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Structural and Substituent Variations
Bisphosphonates vary primarily in their bridging groups (R₁) and side chains (R₂). Below is a structural comparison:
Key Observations :
Physicochemical Properties
- LogP and Solubility : The hexyl chain increases LogP (hydrophobicity) relative to MDP (LogP ~-3), which may prolong circulation time but requires formulation adjustments for clinical use .
- Bone-Binding Affinity: Bond lengths between bisphosphonate oxygen atoms and cations (Na⁺/Ca²⁺) correlate with bone-binding strength. Shorter chains (e.g., MDP’s methylene) exhibit tighter binding than bulkier groups like hexylimino, though the latter’s flexibility (as seen in bisphosphonate analogues ) may compensate via conformational adaptation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tetraammonium ((hexylimino)bis(methylene))bisphosphonate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves alkylation of bisphosphonate precursors with hexylamine derivatives. For example, bromoamino bisphosphonate intermediates can react with excess dimethylamine in ethanol/water under reflux, followed by extraction with chloroform and drying (e.g., MgSO₄) . Adjusting pH during extraction (e.g., maintaining pH 11) minimizes side reactions. TLC analysis (1% NH₄OH in acetone) confirms reaction completion. Yield optimization may require varying stoichiometry, solvent polarity, or reaction time.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography (via SHELX programs for refinement ).
- NMR spectroscopy (¹H/³¹P NMR to confirm hexyl chain integration and phosphonate linkages).
- Elemental analysis to verify ammonium content and stoichiometry.
Discrepancies in crystallographic data (e.g., bond angles) may require iterative refinement using software like SHELXL .
Q. What solvents or conditions are critical for maintaining the stability of this compound during storage?
- Methodological Answer : The compound is hygroscopic due to ammonium groups. Store under anhydrous conditions (desiccator with P₂O₅) at 4°C. Avoid acidic media to prevent protonation of phosphonate groups. Solubility tests in D₂O, DMSO-d₆, or CDCl₃ (for lipophilic derivatives) can guide storage protocols .
Advanced Research Questions
Q. How do counterion variations (e.g., sodium vs. ammonium) influence the physicochemical properties of ((hexylimino)bis(methylene))bisphosphonate derivatives?
- Methodological Answer : Compare:
- Solubility : Ammonium salts (e.g., tetraammonium) exhibit higher aqueous solubility than sodium/potassium analogs due to increased ionic character .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen can reveal decomposition thresholds (e.g., ammonium salts degrade at lower temperatures vs. sodium ).
- Bioactivity : Counterions affect cellular uptake; ammonium derivatives may enhance membrane permeability in biological assays .
Q. What computational approaches are suitable for modeling the chelation behavior of this compound with metal ions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate binding energies for metal ions (e.g., Ca²⁺, Fe³⁺) at phosphonate sites. Software like Gaussian or ORCA can model coordination geometries .
- Molecular Dynamics (MD) : Simulate interactions in aqueous environments to predict stability constants. Validate with experimental data from isothermal titration calorimetry (ITC) .
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?
- Methodological Answer :
- Use SHELXL ’s restraints/constraints to refine disordered regions .
- Cross-validate with spectroscopic data (e.g., ³¹P NMR chemical shifts) to confirm phosphonate connectivity.
- Apply Hirshfeld surface analysis to identify weak intermolecular interactions affecting lattice packing .
Q. What mechanisms underlie the biological activity of this compound in inhibiting osteoclast-mediated bone resorption?
- Methodological Answer :
- Enzyme inhibition assays : Test inhibition of farnesyl pyrophosphate synthase (FPPS) using recombinant enzyme and geranylgeranyl pyrophosphate (GGPP) as a substrate .
- Cell-based studies : Differentiate RAW 264.7 cells into osteoclasts with RANKL and quantify tartrate-resistant acid phosphatase (TRAP) activity post-treatment.
- Molecular docking : Map the compound’s phosphonate groups to FPPS active sites (e.g., PDB ID 1YQ5) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
